1-(Oxolane-2-carbonyl)pyrrolidin-3-ol
Description
1-(Oxolane-2-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol moiety (a five-membered amine ring with a hydroxyl group at the third carbon) linked via an ester group to an oxolane (tetrahydrofuran) ring.
Properties
CAS No. |
1343206-54-1 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C9H15NO3/c11-7-3-4-10(6-7)9(12)8-2-1-5-13-8/h7-8,11H,1-6H2 |
InChI Key |
YUTLEGUXAWMSMV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)N2CCC(C2)O |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 1-(Oxolane-2-carbonyl)pyrrolidin-3-ol and similar compounds:
Functional Group Analysis
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in this compound enables hydrogen-bond donation, enhancing solubility in polar solvents. In contrast, the carboxylic acid in its analog (CAS 1342045-04-8) increases acidity (pKa ~2-3) and ionic solubility but reduces lipophilicity.
- Ester vs. Amide : The oxolane-2-carbonyl ester group in the target compound is more hydrolysis-prone than the amide in Piracetam , which contributes to the latter’s metabolic stability and oral bioavailability.
- Aromatic vs. Aliphatic Substituents : Compounds like 1a incorporate phenyl and pyridyl groups, favoring π-π stacking and hydrophobic interactions critical for antiviral activity. The oxolane substituent in the target compound may instead prioritize conformational rigidity and dipole interactions.
Hydrogen-Bonding and Crystallography
The hydroxyl group in this compound can form strong hydrogen bonds (O-H···O/N), as observed in pyrrolidin-3-ol derivatives . This contrasts with the carboxylic acid in CAS 42346-68-9 , which participates in bifurcated hydrogen bonds, often leading to stable crystalline phases. Etter’s graph-set analysis predicts that such interactions dictate packing motifs and melting points.
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